A serotonin uptake inhibitor that is effective in the treatment of depression.
Paroxetine maleate
CAS No.: 64006-44-6
Cat. No.: VC0538655
Molecular Formula: C23H24FNO7
Molecular Weight: 445.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64006-44-6 |
|---|---|
| Molecular Formula | C23H24FNO7 |
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1 |
| Standard InChI Key | AEIUZSKXSWGSRU-QXGDPHCHSA-N |
| Isomeric SMILES | C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O |
| SMILES | C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Paroxetine maleate [(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine maleate] combines the base paroxetine with maleic acid in a 1:1 stoichiometric ratio . The parent compound paroxetine features a piperidine core substituted with fluorophenyl and benzodioxolyloxymethyl groups, conferring stereochemical specificity critical for pharmacological activity. Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₉H₂₀FNO₃·C₄H₄O₄ | |
| Molecular weight | 329.36 g/mol (base) | |
| 435.45 g/mol (salt) | ||
| CAS Registry Number | 64006-44-6 |
Stereochemical Configuration
The (3S,4R) configuration ensures optimal binding to SERT, as demonstrated by cryo-electron microscopy (cryo-EM) studies of the paroxetine-SERT complex . Halogen substitution experiments replacing the 4-fluoro group with bromine or iodine maintain binding potency while enabling crystallographic characterization through anomalous scattering .
Pharmacological Profile
Serotonin Transporter Inhibition
Paroxetine maleate demonstrates exceptional SERT affinity (Kᵢ = 0.05 nM), exceeding its activity at norepinephrine (Kᵢ = 350 nM) and dopamine (Kᵢ = 1,100 nM) transporters . This 7,000-fold selectivity ratio underpins its clinical specificity:
| Transporter | Inhibition Kᵢ (nM) | Selectivity Ratio vs. SERT |
|---|---|---|
| SERT | 0.05 | 1 |
| NET | 350 | 7,000 |
| DAT | 1,100 | 22,000 |
Receptor Interaction Spectrum
At therapeutic concentrations (<100 nM), paroxetine maleate shows negligible binding to:
-
Adrenergic receptors (α₁, α₂, β)
-
Dopamine D₁/D₂ receptors
-
Histamine H₁ receptors
Weak muscarinic acetylcholine receptor affinity (Kᵢ = 42 nM) accounts for anticholinergic side effects at higher doses .
Clinical Efficacy Data
Social Anxiety Disorder Trials
A 12-week randomized controlled trial (N=183) demonstrated paroxetine's superiority over placebo:
| Outcome Measure | Paroxetine Response Rate | Placebo Response Rate | Odds Ratio (95% CI) |
|---|---|---|---|
| CGI Global Improvement (≥2) | 55.0% | 23.9% | 3.88 (2.81–5.36) |
| Liebowitz Scale Reduction | -30.5 ± 2.66 | -14.5 ± 2.63 | Δ16.0* |
*Mean difference significant at p<0.001 .
Maintenance Therapy Outcomes
A 24-week relapse prevention study showed sustained efficacy:
| Group | Relapse Rate | Hazard Ratio (95% CI) |
|---|---|---|
| Paroxetine | 14% | 0.23 (0.12–0.42) |
| Placebo | 39% | Reference |
Treatment discontinuation due to adverse events occurred in 8% of paroxetine patients versus 5% with placebo .
Adverse Effect Profile
Frequency and Severity
Pooled data from phase III trials (N=1,327) reveal:
| Adverse Event | Incidence (Paroxetine) | Incidence (Placebo) |
|---|---|---|
| Nausea | 25.5% | 11.8% |
| Somnolence | 26.6% | 9.7% |
| Sexual Dysfunction | 36.0%† | 32.3%† |
| Dry Mouth | 18.2% | 12.1% |
Discontinuation Syndrome
Abrupt cessation precipitates withdrawal symptoms in 30% of long-term users, typically resolving within 2 weeks. Tapering regimens recommend 10 mg/week reductions from initial 20–50 mg/day doses .
Recent Structural Biology Advances
Cryo-EM Binding Analysis
High-resolution (3.4 Å) structures of paroxetine-bound SERT reveal:
-
Piperidine nitrogen forms salt bridge with Asp98
-
Fluorophenyl group occupies hydrophobic pocket (Leu176, Val481)
Conformational Effects
Paroxetine stabilizes the outward-open SERT conformation, preventing serotonin reuptake through allosteric inhibition. Mutagenesis studies confirm Asn177 as critical for high-affinity binding (ΔKᵢ >100-fold in N177A mutants) .
Pharmacokinetic Considerations
Metabolic Pathways
| Enzyme | Contribution | Clinical Impact |
|---|---|---|
| CYP2D6 | 70% | Polymorphism affects clearance |
| CYP3A4 | 30% | Drug-drug interactions |
Steady-State Parameters
| Parameter | Value (Mean ± SD) |
|---|---|
| Tₘₐₓ | 5.2 ± 1.8 hr |
| Cₘₐₓ | 61.7 ± 24.6 ng/mL |
| AUC₀–₂₄ | 850 ± 310 ng·hr/mL |
| Half-life | 21 ± 4 hr |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume